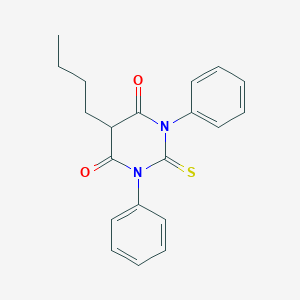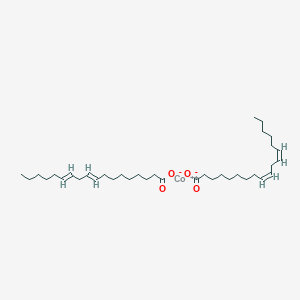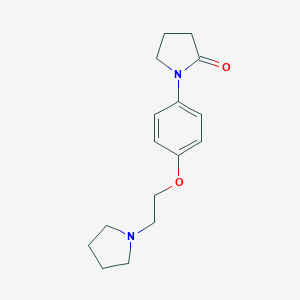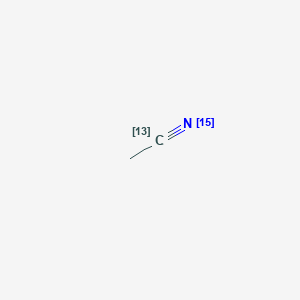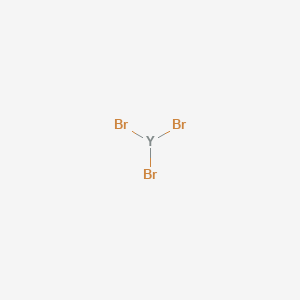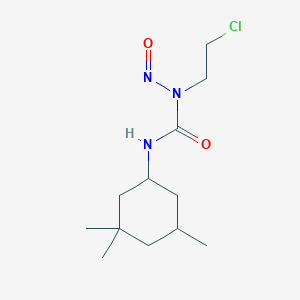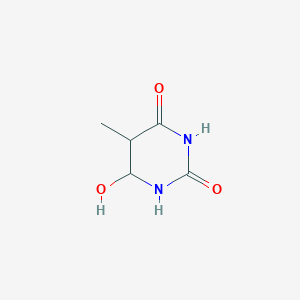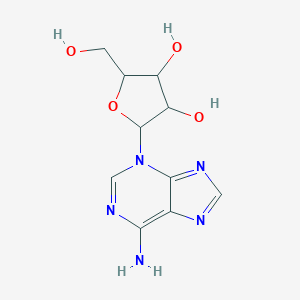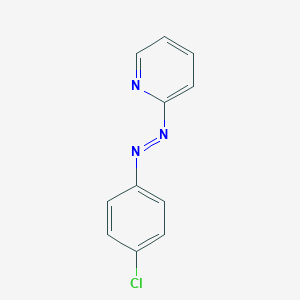
2,6-Difluorobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorobenzoyl fluoride is a chemical compound used in various scientific research applications. It is a fluorinated derivative of benzoyl fluoride and is known for its unique properties that make it useful in several fields of research.
Mechanism Of Action
The mechanism of action of 2,6-Difluorobenzoyl fluoride involves the fluorination of various functional groups, including alcohols, amines, and carboxylic acids. The fluorination reaction is highly selective and occurs under mild conditions.
Biochemical And Physiological Effects
2,6-Difluorobenzoyl fluoride has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic, and there are no reported side effects associated with its use.
Advantages And Limitations For Lab Experiments
The advantages of using 2,6-Difluorobenzoyl fluoride in lab experiments include its high selectivity, mild reaction conditions, and ease of use. However, the limitations include its high cost and limited availability.
Future Directions
There are several future directions for the use of 2,6-Difluorobenzoyl fluoride in scientific research, including:
1. Development of new fluorinating reagents with improved selectivity and efficiency.
2. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new fluorinated materials for various applications.
3. Investigation of the mechanism of action of 2,6-Difluorobenzoyl fluoride for the development of new fluorinating agents.
4. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new drugs and pharmaceuticals.
Conclusion:
2,6-Difluorobenzoyl fluoride is a useful compound in various scientific research applications. Its unique properties make it an excellent fluorinating reagent for the synthesis of various fluorinated compounds. While there are limitations to its use, the future directions for research suggest that it will continue to be an important compound in scientific research.
Synthesis Methods
The synthesis of 2,6-Difluorobenzoyl fluoride involves the reaction of 2,6-difluoroaniline with benzoyl fluoride in the presence of a catalyst. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
2,6-Difluorobenzoyl fluoride has been used in various scientific research applications, including:
1. Synthesis of fluorinated compounds: It is used as a fluorinating reagent in the synthesis of various fluorinated compounds.
2. Medicinal chemistry: It is used in the development of new drugs and pharmaceuticals.
3. Biological research: It is used in the labeling of proteins and peptides for biological research.
4. Materials science: It is used in the synthesis of fluorinated materials for various applications.
properties
CAS RN |
13656-41-2 |
|---|---|
Product Name |
2,6-Difluorobenzoyl fluoride |
Molecular Formula |
C7H3F3O |
Molecular Weight |
160.09 g/mol |
IUPAC Name |
2,6-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
InChI Key |
VCOZBIRNAKCGEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)F)F |
synonyms |
Benzoyl fluoride, 2,6-difluoro- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




